molecular formula C14H10ClN3S B7729411 5-(2-chlorophenyl)-4-phenyl-1,2,4-triazole-3-thiol

5-(2-chlorophenyl)-4-phenyl-1,2,4-triazole-3-thiol

Cat. No.: B7729411
M. Wt: 287.8 g/mol
InChI Key: DXGQKQYLXHGLRJ-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-4-phenyl-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms The compound also features a thiol group (-SH) and two aromatic rings, one of which is substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-4-phenyl-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chlorobenzonitrile with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized in the presence of sulfur to yield the desired triazole-thiol compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography. The choice of solvents, catalysts, and reaction conditions can be tailored to achieve the desired efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)-4-phenyl-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond or a sulfonic acid derivative.

    Reduction: The compound can be reduced to form the corresponding amine or other reduced derivatives.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or ammonia.

Major Products Formed

    Oxidation: Disulfide derivatives or sulfonic acids.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent and as a therapeutic for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-4-phenyl-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The triazole ring can also interact with various receptors and enzymes, modulating their activity. These interactions can result in the disruption of cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-4-phenyl-1,2,4-triazole-3-thiol
  • 5-(2-bromophenyl)-4-phenyl-1,2,4-triazole-3-thiol
  • 5-(2-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazole-3-thiol

Uniqueness

5-(2-chlorophenyl)-4-phenyl-1,2,4-triazole-3-thiol is unique due to the specific substitution pattern on the aromatic rings and the presence of the thiol group. This combination of structural features contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-(2-chlorophenyl)-4-phenyl-1,2,4-triazole-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3S/c15-12-9-5-4-8-11(12)13-16-17-14(19)18(13)10-6-2-1-3-7-10/h1-9H,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGQKQYLXHGLRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2S)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NN=C2S)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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